molecular formula C6H10KO10P B12086503 alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt

alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt

Cat. No.: B12086503
M. Wt: 312.21 g/mol
InChI Key: UOSGPNKDBKIZMF-UHFFFAOYSA-M
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Description

Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt: is a chemical compound with the molecular formula C6H10KO10P and a molecular weight of 312.21 g/mol It is a derivative of glucuronic acid, where the hydroxyl group at the first carbon is replaced by a dihydrogen phosphate group, and the compound is neutralized with a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt typically involves the phosphorylation of glucuronic acid. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of glucuronic acid to the desired product while minimizing side reactions. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt involves its interaction with various molecular targets and pathways. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial for regulating enzyme activity and signal transduction pathways. The compound can also act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), sodium salt
  • Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), ammonium salt
  • Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), calcium salt

Uniqueness

Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions with biological molecules. Compared to its sodium or ammonium counterparts, the potassium salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C6H10KO10P

Molecular Weight

312.21 g/mol

IUPAC Name

potassium;3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylate

InChI

InChI=1S/C6H11O10P.K/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;/h1-4,6-9H,(H,10,11)(H2,12,13,14);/q;+1/p-1

InChI Key

UOSGPNKDBKIZMF-UHFFFAOYSA-M

Canonical SMILES

C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+]

Origin of Product

United States

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